Fucoside B

Inflammation In vivo pharmacology Marine natural products

Fucoside B (syn. fuscoside B) is a marine diterpene arabinose glycoside first isolated from the Caribbean gorgonian Eunicea fusca.

Molecular Formula C25H40O5
Molecular Weight 420.6 g/mol
CAS No. 133470-56-1
Cat. No. B146756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoside B
CAS133470-56-1
Synonymsfucoside B
Molecular FormulaC25H40O5
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C
InChIInChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1
InChIKeyNUXJYWUAZCOBLA-HNYIMRRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fucoside B (CAS 133470-56-1) Buyers Guide: A Selective 5-LOX Diterpene Glycoside


Fucoside B (syn. fuscoside B) is a marine diterpene arabinose glycoside first isolated from the Caribbean gorgonian Eunicea fusca [1]. It belongs to the fuscoside family of natural products and is characterized by a dilophol-type diterpene core linked to an α-L-arabinopyranosyl moiety [1]. Pharmacologically, it functions as a selective, non-antioxidant inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis, with no significant effect on cyclooxygenase (COX)-mediated prostaglandin production [2].

Why Generic 5-LOX Inhibitors Cannot Replace Fucoside B


A procurement decision cannot assume interchangeability among 5-LOX inhibitors or even within the fuscoside class. Fucoside B possesses a unique combination of selective, irreversible 5-LOX/LTA4 synthase inhibition and a glycoside-dependent pharmacophore that distinguishes it from reversible inhibitors like L-651,896, non-selective dual inhibitors like calyculaglycoside B, and its own aglycone (fuscol) which requires glycosylation for full activity [1]. The precise anomeric stereochemistry of the arabinose moiety is critical; the unnatural β-anomer exhibits reduced anti-inflammatory efficacy, demonstrating that the native α-glycosidic linkage is a non-negotiable structural determinant of potency [2].

Fucoside B Procurement Evidence: Quantitative Differentiation from Comparators


In Vivo Anti-Inflammatory Potency: 24-Hour Superiority Over Indomethacin

In a PMA-induced mouse ear edema model, topically applied fucoside B demonstrated significantly greater and more sustained anti-inflammatory efficacy than the clinical NSAID indomethacin. While both compounds showed comparable activity at a 3.3-hour time point, fucoside B maintained superior efficacy over a 24-hour period [1]. This demonstrates a prolonged duration of action that is not replicated by this standard-of-care comparator.

Inflammation In vivo pharmacology Marine natural products

Mechanistic Selectivity: Pure 5-LOX Inhibition vs. Dual COX/LOX Inhibitors

Fucoside B selectively inhibits 5-lipoxygenase (5-LOX) with an IC50 of 8-10 µM, while exhibiting negligible effect on cyclooxygenase (COX)-mediated prostaglandin E2 (PGE2) production [REFS-1, REFS-2]. This is in stark contrast to the structurally related calyculaglycoside B, which non-selectively inhibits both the 5-LOX and COX pathways [3]. The selectivity of fucoside B allows for the specific interrogation of the leukotriene arm of the arachidonic acid cascade without confounding effects on prostanoid synthesis.

Enzymology Eicosanoid pathway Drug selectivity

Binding Mode: Irreversible Inhibition Differentiated from Reversible Agents

Fucoside B acts as an irreversible inhibitor of 5-LOX, a property that distinguishes it from the reversible 5-LOX inhibitor L-651,896 [1]. This irreversible binding leads to sustained suppression of LTB4 synthesis in human neutrophils and is associated with a concentration-dependent increase in 5-HETE, suggesting a specific inhibition of the LTA4 synthase activity of 5-LOX. The irreversible mechanism implies that fucoside B's pharmacological effect may persist beyond its physical presence, a critical consideration for experimental design.

Enzyme kinetics Irreversible inhibition Mechanism of action

Glycoside Structural Determinant: Critical Role of the Native α-Arabinose Moiety

The anti-inflammatory activity of fucoside B is critically dependent on the presence and stereochemistry of its arabinose sugar moiety. The aglycone, fuscol, lacks the potent activity of the parent glycoside. Furthermore, the semisynthetic β-anomer of fucoside B exhibits significantly reduced activity compared to the native α-anomer [1]. This demonstrates that the α-arabinopyranosyl group is a key pharmacophoric element, making fucoside B functionally distinct from its aglycone and other stereoisomers.

Structure-activity relationship Glycosylation Medicinal chemistry

Recommended Research Applications for Fucoside B (CAS 133470-56-1)


Sustained Topical Anti-Inflammatory Studies in Dermatological Models

Fucoside B's prolonged 24-hour in vivo efficacy over indomethacin in the PMA-induced ear edema model [1] makes it a superior tool compound for investigating chronic skin inflammation and testing sustained-release topical formulations. Its unique selectivity profile avoids confounding COX-mediated effects.

Selective Leukotriene Pathway Dissection in Eicosanoid Research

With its selective 5-LOX inhibition (IC50 ~8-10 µM) and no effect on COX [1], fucoside B is the preferred reagent to isolate the leukotriene signaling pathway in macrophage or neutrophil assays, unlike dual inhibitors such as calyculaglycoside B that obscure pathway-specific conclusions.

Pharmacophore Validation Studies for 5-LOX Inhibitor Design

The demonstrated loss of activity in the aglycone and β-anomer of fucoside B, in contrast to the potent native α-anomer [1], provides a validated scaffold for structure-activity relationship (SAR) studies. This makes fucoside B an essential reference standard for medicinal chemistry campaigns targeting the 5-LOX/LTA4 synthase active site.

Irreversible Inhibitor Tool for Target Engagement Assays

The irreversible binding mechanism of fucoside B, contrasted with the reversible inhibitor L-651,896 [1], enables its use in washout experiments and long-duration cellular assays where sustained target occupancy is required to study downstream leukotriene-dependent physiological effects.

Quote Request

Request a Quote for Fucoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.